1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

Description

Properties

IUPAC Name |

1-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZBSFUABFFMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)N2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While specific experimental data for this molecule is not extensively published, this document synthesizes foundational chemical principles, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals with the theoretical understanding and practical methodologies required to fully evaluate this compound's potential. We will delve into its structural and electronic characteristics, predict its basicity, and provide detailed, field-proven protocols for the experimental determination of its pKa, solubility, and stability.

Introduction and Molecular Overview

1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a substituted pyridine derivative with a molecular structure that suggests its potential utility in medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, and its basicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. Understanding the ionization constant (pKa), solubility, and stability of this molecule is therefore paramount for any drug discovery and development program.

Table 1: Physicochemical Identifiers for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

| Property | Value | Source |

| CAS Number | 1228666-25-8 | |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| Synonyms | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone |

The structure features a pyridine ring substituted with a methoxy group, a pyrrolidinyl group, and an acetyl group. The lone pair of electrons on the pyridine nitrogen atom is the primary site of protonation, rendering the molecule basic.[1][2] The nature and position of the substituents significantly influence the electron density on this nitrogen, thereby modulating its basicity.

Theoretical Basicity and pKa Prediction

The basicity of the pyridine nitrogen in 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is influenced by the electronic effects of its substituents. A qualitative prediction of its pKa can be made by considering the inductive and resonance effects of the methoxy, pyrrolidinyl, and acetyl groups.

-

2-Methoxy Group: The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (+M effect). In the 2-position, the +M effect generally increases electron density on the ring nitrogen, which would be expected to increase basicity.

-

6-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group is a strong electron-donating group through its +M effect, significantly increasing the electron density of the pyridine ring and, consequently, the basicity of the pyridine nitrogen.[3] This effect is generally stronger than that of a primary amine due to the alkyl substitution on the nitrogen.

-

3-Acetyl Group: The acetyl group is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance delocalization of the ring's pi-electrons into the carbonyl group (-M effect). This withdrawal of electron density from the pyridine ring is expected to decrease the basicity of the pyridine nitrogen.

Considering these competing effects, the strong electron-donating nature of the pyrrolidinyl group at the 6-position is likely to be the dominant factor, suggesting that 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a moderately strong base. For comparison, the pKa of pyridine is 5.2.[4] The presence of the electron-donating methoxy and pyrrolidinyl groups would be expected to raise the pKa, while the electron-withdrawing acetyl group would lower it. A precise pKa value can be determined experimentally using the protocols outlined in the following section.

Experimental Protocols for Characterization

A thorough understanding of the basic properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone requires empirical determination of its pKa, solubility, and stability. The following sections provide detailed, step-by-step methodologies for these crucial experiments.

Determination of pKa

The ionization constant (pKa) is a quantitative measure of a molecule's basicity. Several robust methods can be employed for its determination.

This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[5][6][7]

Protocol for Potentiometric pKa Determination:

-

Preparation of Solutions:

-

Prepare a standard solution of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the acid titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[8][9][10]

Protocol for UV-Vis Spectrophotometric pKa Determination:

-

Preparation of Buffers:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the basic center as a function of pH.[11][12][13][14][15]

Protocol for NMR Spectroscopic pKa Determination:

-

Sample Preparation:

-

Prepare a solution of the compound in D₂O.

-

Adjust the pD (the pH in D₂O) of the solution by adding small amounts of DCl or NaOD.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at each pD value.

-

-

Data Analysis:

-

Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine nitrogen.

-

Plot the chemical shift of this proton against the pD.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[16]

Protocol for Shake-Flask Solubility Determination:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

-

-

Data Reporting:

-

Report the solubility at each pH value.

-

Stability Assessment

The chemical stability of a drug candidate under various conditions is essential for its development.

Protocol for Preliminary Stability Assessment:

-

Solution Preparation:

-

Prepare solutions of the compound in different aqueous buffers (e.g., acidic, neutral, and basic pH).

-

-

Incubation:

-

Store the solutions at various temperatures (e.g., room temperature and elevated temperatures like 40°C or 60°C).

-

-

Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating method (e.g., HPLC with a diode-array detector) to quantify the parent compound and detect any degradation products.

-

-

Data Evaluation:

-

Plot the concentration of the parent compound versus time to determine the degradation rate.

-

Synthesis and Potential Biological Relevance

The structural motifs present in 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone are found in compounds with a range of biological activities. For instance, substituted 2-aminopyridines are known to act as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[4] The pyrrolidinyl moiety is also a common feature in many centrally active compounds. Therefore, this molecule could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.

Conclusion

This technical guide has provided a comprehensive overview of the basic properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While experimental data for this specific molecule is sparse, we have established a strong theoretical framework for understanding its basicity and have provided detailed, actionable protocols for its experimental characterization. The methodologies outlined herein for pKa, solubility, and stability determination are robust and widely applicable in the field of drug discovery and development. The structural features of this compound suggest its potential as a scaffold for the design of novel bioactive molecules, warranting further investigation by researchers in the pharmaceutical sciences.

References

-

2-Methoxy-6-methylpyridine. LookChem. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

-

Effect of Substituents On Basicity of Pyridine. Scribd. (URL: [Link])

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

-

basicity of pyridine. Química Organica.org. (URL: [Link])

-

Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (URL: [Link])

- PYRROLE AMIDE COMPOUND AND USE THEREOF - European Patent Office - EP 3950674 A1. Googleapis.com. (URL: )

- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. (URL: [Link])

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. (URL: [Link])

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4]pyridine-1,3-diones. ResearchGate. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

- US4196292A - 6-Substituted amiloride derivatives - Google P

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. (URL: [Link])

-

pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. (URL: [Link])

-

Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. PubMed. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. (URL: [Link])

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. (URL: [Link])

-

[18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. National Center for Biotechnology Information. (URL: [Link])

-

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. Lead Sciences. (URL: [Link])

-

2-Amino-6-methoxy-3-nitropyridine. PubChem. (URL: [Link])

-

3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. (URL: [Link])

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (URL: [Link])

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. (URL: [Link])

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6]-thiazepin-3(2H)-one. KOREASCIENCE. (URL: [Link])

-

Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. (URL: [Link])

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Basicity of substituted pyridines. Chemistry Stack Exchange. (URL: [Link])

-

2-Aminopyridine. Wikipedia. (URL: [Link])

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Center for Biotechnology Information. (URL: [Link])

- CN102731374A - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. (URL: [Link])

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. (URL: [Link])

-

2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. Anichem. (URL: [Link])

-

Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. (URL: [Link])

- US9790208B2 - Crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as.

-

Synthesis and Characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione. PubMed. (URL: [Link])

Sources

- 1. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Methoxy-6-pyrrolidin-3-yl-pyridine - Anichem [anichemllc.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9790208B2 - Crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as orexin receptor antagonist - Google Patents [patents.google.com]

- 12. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone (CAS 1228666-25-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The compound 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone is a fascinating molecule characterized by a unique constellation of functional groups: a substituted pyridine core, a methoxy group, a pyrrolidine ring, and an ethanone moiety. While this specific chemical entity, identified by CAS number 1228666-25-8, is commercially available as a research chemical, a thorough review of the scientific literature and patent databases reveals a notable absence of dedicated studies on its synthesis, biological activity, or therapeutic applications.

This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of available data. It aims to provide a comprehensive technical overview by integrating the known physicochemical properties with a prospective analysis based on the well-documented chemistry and pharmacology of its constituent structural motifs. We will explore a plausible synthetic pathway, postulate potential biological activities based on structure-activity relationships of analogous compounds, and outline a roadmap for future research and development. This document is designed to be a foundational resource for any research team embarking on the investigation of this promising, yet largely unexplored, chemical entity.

Compound Identity and Physicochemical Properties

The foundational step in evaluating any research compound is a thorough understanding of its basic chemical and physical characteristics. These properties are critical for everything from designing synthetic routes and selecting appropriate analytical techniques to formulating for in vitro and in vivo studies.

Chemical Structure and Identifiers

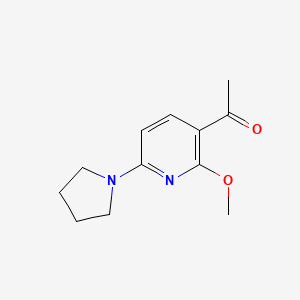

The structure of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone reveals a highly functionalized pyridine ring, which is a common scaffold in medicinal chemistry.[1] The IUPAC name and other key identifiers are summarized below.

Figure 1: Chemical structure of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Source(s) |

| CAS Number | 1228666-25-8 | [2][3][4] |

| Molecular Formula | C12H16N2O2 | [1][2][3] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Synonyms | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | [3][4] |

| InChI Code | 1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 | [2][4] |

| Purity (Typical) | ≥95% | [4] |

Safety, Handling, and Storage

As a research chemical with limited toxicological data, 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone must be handled with appropriate caution. The available Safety Data Sheet (SDS) provides the basis for a comprehensive safety protocol.[1]

Hazard Identification and Precautionary Measures

The compound is classified with the following hazards:

-

Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2, H315): Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A, H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet.[1]

Storage and Stability

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Proposed Synthetic Route

While specific synthetic procedures for 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone are not detailed in the public domain, a logical and efficient synthetic strategy can be proposed based on established methodologies for the synthesis of polysubstituted pyridines.[4] A plausible retro-synthetic analysis suggests a convergent approach, building the substituted pyridine core and then introducing the ethanone moiety.

A viable forward synthesis could involve a multi-step sequence starting from commercially available precursors. The key steps would likely involve the construction of the 2,6-disubstituted pyridine ring, followed by a reaction to install the acetyl group at the 3-position.

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine (Intermediate A)

-

To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO or NMP), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS for the disappearance of the starting material. The selective mono-substitution is driven by the excess of the dichloropyridine and controlled reaction time.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine (Intermediate B)

-

Dissolve Intermediate A (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

After completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield Intermediate B, which may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone (Final Product)

-

Dissolve Intermediate B (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. The regioselectivity of the acylation is directed by the electron-donating methoxy and pyrrolidine groups to the ortho and para positions.

-

Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Postulated Biological Activity and Mechanism of Action

In the absence of direct biological data for this compound, we can infer potential activities by examining its structural components, which are prevalent in numerous pharmacologically active agents.[5][6]

The 2-Aminopyridine Scaffold

The 2-amino-substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[7][8] Derivatives of 2-aminopyridine have demonstrated a wide array of biological activities, including:

-

Antibacterial and Antifungal Properties: These compounds can interfere with essential cellular processes in microorganisms.[2][3]

-

Enzyme Inhibition: 2-aminopyridine analogs have been identified as inhibitors of enzymes such as isocitrate lyase and malate synthase G in Pseudomonas aeruginosa, which are crucial for the pathogen's survival.[9] They have also been incorporated into dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are targets in oncology.[10]

-

Kinase Inhibition: The scaffold is a common feature in kinase inhibitors designed for cancer therapy.

The Pyrrolidine Moiety

The pyrrolidine ring is another critical pharmacophore found in a vast number of natural products and synthetic drugs.[11] Its inclusion in a molecule can enhance binding affinity, improve pharmacokinetic properties, and provide a three-dimensional structure that can be crucial for interacting with biological targets.[11] Pyrrolidine-containing compounds have been developed as:

-

Anticancer Agents: For instance, certain derivatives act as antagonists of the CXCR4 receptor, which plays a role in cancer metastasis.[5][6]

-

Antiviral and Antibacterial Agents: The pyrrolidine scaffold is a component of various antimicrobial drugs.[6]

-

Central Nervous System (CNS) Agents: The ring's ability to confer specific stereochemistry is vital for drugs targeting CNS receptors.

Postulated Mechanism of Action

Given the combination of these structural features, 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone could potentially act as an enzyme inhibitor or a receptor antagonist . The nitrogen atoms in the pyridine and pyrrolidine rings, along with the oxygen atoms of the methoxy and ethanone groups, can act as hydrogen bond acceptors, while the overall structure provides a scaffold for specific interactions with a biological target.

Figure 3: Postulated Mechanism of Action Workflow.

Potential Therapeutic Applications and Future Research

Based on the postulated biological activities, this compound could be a starting point for discovery programs in several therapeutic areas:

-

Oncology: As a potential kinase or HDAC inhibitor.

-

Infectious Diseases: As a novel antibacterial agent, particularly against resistant strains.

-

Inflammatory Diseases: Through modulation of inflammatory pathways.

Recommended Future Research:

-

In Vitro Screening: The compound should be screened against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.

-

Antimicrobial Assays: Its activity should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: If activity is confirmed, further studies should be conducted to identify the specific molecular target and elucidate the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program could be initiated to synthesize analogs to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

A robust analytical plan is essential to confirm the identity and purity of the compound. Standard methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).

-

High-Performance Liquid Chromatography (HPLC): To assess purity and for method development for future pharmacokinetic studies.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

Conclusion

While 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone (CAS 1228666-25-8) is currently an understudied molecule, its chemical architecture suggests significant potential for biological activity. The presence of the 2-aminopyridine and pyrrolidine scaffolds, both of which are cornerstones of modern medicinal chemistry, makes it a compelling candidate for further investigation. This guide provides a comprehensive framework for initiating such research, from its fundamental properties and a proposed synthetic route to a rational basis for exploring its therapeutic potential. It is our hope that this document will serve as a valuable resource and catalyst for the scientific community to unlock the full potential of this intriguing compound.

References

-

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone | 1228666-25-8. (n.d.). AA Blocks. Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet - 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. (2025, January 18). AA Blocks. Retrieved January 19, 2026, from [Link]

- Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel pyrrolidine derivatives as CXCR4 antagonists. Frontiers in Chemistry.

- Bhat, M. A., & Tilve, S. G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247831.

- Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6437.

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3567.

- Wójcicka, A., & Redzicka, A. (2021).

- Sharma, V., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3549–3575.

- Park, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

- Don, T. M., et al. (2017). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 3(1), 1-8.

- Singh, R., et al. (2023). 2-Aminopyridine – an unsung hero in drug discovery.

- Li, Q., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

- Blundell, T. L., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490.

- Kaur, H., & Singh, J. (2024). Biologically active N-arylated pyrrolidine derivatives.

- Zhang, Y., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design, 96(3), 968-977.

-

Main methodologies described in the literature to produce 3-cyano-2-aminopyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

General synthetic routes of 2-aminopyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A possible mechanism for the synthesis of substituted pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of poly-substituted pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- El-Faham, A., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports.

-

Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021, November 15). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Retrieved January 19, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

Abstract: This document provides an in-depth technical overview of the heterocyclic compound 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delineates the molecular structure, physicochemical properties, and a plausible synthetic pathway for this specific polysubstituted pyridine. Furthermore, it presents a detailed, albeit predictive, analysis of its spectroscopic characteristics, which are essential for its empirical identification and characterization. Concluding with a discussion on its potential pharmacological relevance based on established structure-activity relationships of related compounds, this whitepaper is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction and Significance

Substituted pyridines are fundamental structural motifs in a vast array of bioactive molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone, incorporates several key features of interest for drug discovery: a 2,3,6-trisubstituted pyridine core, a methoxy group, a pyrrolidine moiety, and an acetyl group. The 2-aminopyridine scaffold (of which the 2-pyrrolidinylpyridine is a derivative) is a privileged structure known to interact with a variety of biological targets. This guide consolidates the available chemical data and provides expert-driven insights into the synthesis and characterization of this compound, aiming to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for any scientific investigation. The structural and physicochemical properties of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone are summarized below.

Chemical Structure

The molecule consists of a central pyridine ring substituted at the 2, 3, and 6 positions. A methoxy (-OCH₃) group is located at position 2, an acetyl (ethanone, -C(O)CH₃) group at position 3, and a pyrrolidine ring attached via its nitrogen atom at position 6.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, non-optimized procedure grounded in established chemical principles.

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)-3-nitropyridine

-

To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add pyrrolidine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the product.

Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)-3-nitropyridine

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Add sodium methoxide (NaOCH₃, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify via flash column chromatography to afford the methoxylated intermediate.

Step 3: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine

-

Dissolve the nitro-compound from Step 2 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the reaction is complete.

-

Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol.

-

Concentrate the filtrate and extract with ethyl acetate to isolate the crude amine, which can be used in the next step without further purification.

Step 4: Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone

-

Convert the amine from Step 3 to the corresponding diazonium salt by treating with sodium nitrite (NaNO₂) in the presence of an acid (e.g., HBF₄) at 0 °C.

-

In a separate vessel, prepare a solution of a suitable acetylating agent. A palladium-catalyzed cross-coupling reaction with an acetyl source (e.g., using tributyl(1-ethoxyvinyl)tin followed by acidic workup) is a viable modern method.

-

Carefully add the diazonium salt solution to the coupling partner mixture under an inert atmosphere.

-

Allow the reaction to proceed at the optimized temperature until completion.

-

Perform an aqueous workup, extract the product into an organic solvent, and purify by flash column chromatography to yield the final target compound.

Spectroscopic Characterization (Predicted)

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical structure and established principles of NMR and mass spectrometry.

Caption: Logical workflow for spectroscopic structure validation.

Predicted ¹H NMR Data

The expected proton NMR spectrum would show distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (C4-H) | ~7.8 - 8.0 | d | 1H |

| Pyridine H (C5-H) | ~6.2 - 6.4 | d | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | s | 3H |

| Pyrrolidine (-CH₂-N-CH₂-) | ~3.4 - 3.6 | t | 4H |

| Acetyl (-COCH₃) | ~2.5 - 2.6 | s | 3H |

| Pyrrolidine (-CH₂-CH₂-) | ~1.9 - 2.1 | m | 4H |

Predicted ¹³C NMR Data

The carbon skeleton would be confirmed by the following predicted signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~195 - 200 |

| Pyridine C (C2, C6) | ~158 - 162 |

| Pyridine C (C4) | ~138 - 142 |

| Pyridine C (C3, C5) | ~105 - 115 |

| Methoxy (-OC H₃) | ~53 - 55 |

| Pyrrolidine (-C H₂-N-C H₂-) | ~46 - 48 |

| Acetyl (-COC H₃) | ~29 - 31 |

| Pyrrolidine (-C H₂-C H₂-) | ~25 - 27 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

-

Expected [M+H]⁺: ~221.1285 m/z for C₁₂H₁₇N₂O₂⁺.

-

Key Fragmentation: A likely fragmentation pathway would involve the neutral loss of an acetyl radical (CH₃CO•), resulting in a significant fragment ion.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone, its structural components are prevalent in many pharmacologically active agents.

-

Kinase Inhibition: The substituted aminopyridine motif is a well-known hinge-binding element in many kinase inhibitors. For example, pyridopyridazin-6-one derivatives have been identified as potent p38α MAP kinase inhibitors. [2]The subject molecule could be screened against various kinase panels to explore this potential.

-

CNS Activity: The pyrrolidine moiety is found in many centrally active compounds. Furthermore, substituted pyridines have been developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders. [3]* General Drug-like Properties: The molecule possesses a molecular weight and calculated lipophilicity that fall within the typical range for orally bioavailable drugs (satisfying aspects of Lipinski's Rule of Five). This makes it an attractive starting point or fragment for medicinal chemistry campaigns. The various functional groups offer handles for further chemical modification to build a structure-activity relationship (SAR) profile. [4]

Conclusion

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone is a synthetically accessible heterocyclic compound with significant potential as a scaffold or building block in drug discovery and chemical biology. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic strategy, and a predictive analysis of its key spectroscopic features. Based on the known bioactivities of related pyridine and pyrrolidine-containing molecules, this compound represents a promising candidate for screening in a variety of therapeutic areas, particularly in oncology and neuroscience.

References

- Vertex AI Search. (n.d.). 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. Retrieved January 19, 2026.

-

AA Blocks. (n.d.). 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone | 1228666-25-8. Retrieved January 19, 2026, from [Link]

-

Sharma, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Retrieved January 19, 2026, from [Link]

-

Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Retrieved January 19, 2026, from [Link]

-

Morales, F., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Retrieved January 19, 2026, from [Link]

-

Siddiqui, N., et al. (2011). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

Xia, Y., et al. (2017). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Goldstein, D. M., et al. (2006). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel). Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Mechanism of Action of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone: A Hypothetical Framework for Targeting the 5-HT6 Receptor

Abstract: The compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a substituted aminopyridine derivative whose mechanism of action is not extensively documented in public literature. However, its structural class is implicated in the modulation of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system and a key target for cognitive enhancement therapies. This guide presents a scientifically grounded, hypothetical framework proposing that this compound acts as a 5-HT6 receptor antagonist. We provide a comprehensive, multi-stage experimental workflow designed for researchers to rigorously test this hypothesis, from initial target binding validation to functional cellular engagement. This document serves as a technical roadmap for drug development professionals to elucidate the compound's precise mechanism of action and evaluate its therapeutic potential.

Introduction to the Compound and the Scientific Rationale

1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, hereafter referred to as Compound 'X', is a small molecule with the chemical formula C12H16N2O2[1]. While direct pharmacological data on Compound X is scarce, its core aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including GPCRs[2][3]. Notably, patent literature encompassing related aminopyridine derivatives has identified this chemical class as potent modulators of the 5-HT6 receptor. This link provides a strong, logical starting point for a directed investigation into its mechanism of action.

The 5-HT6 receptor itself is a compelling therapeutic target. It is a Gs-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels[4][5][6]. Blockade of this receptor, i.e., antagonism, has been shown to enhance the release of other key neurotransmitters like acetylcholine and glutamate, a downstream effect believed to underlie the pro-cognitive properties of 5-HT6 antagonists[7][8]. Given the significant unmet need in treating cognitive deficits in disorders like Alzheimer's disease, validating new chemical entities as 5-HT6 antagonists is of high scientific and clinical interest[7][9].

This guide, therefore, puts forth the central hypothesis: Compound X functions as a selective antagonist of the human 5-HT6 receptor. The subsequent sections detail a rigorous, self-validating experimental plan to systematically confirm or refute this hypothesis.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that Compound X binds to the orthosteric or an allosteric site on the 5-HT6 receptor, preventing the binding of endogenous serotonin and inhibiting the receptor's constitutive activity. This antagonism would block the Gs-protein-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cAMP. The reduction in cAMP signaling would subsequently modulate downstream effectors, such as Protein Kinase A (PKA) and transcription factors like CREB, ultimately leading to changes in neuronal excitability and neurotransmitter release[4][10].

Caption: Hypothesized mechanism of Compound X as a 5-HT6 receptor antagonist.

Experimental Validation Workflow

A phased approach is essential for a logical and resource-efficient investigation. The workflow is designed to first establish binding, then determine functional effect, assess selectivity, and finally confirm engagement in a live-cell context.

Caption: A four-stage workflow for validating the mechanism of action.

Stage 1: Primary Target Binding Assessment

Objective: To determine if Compound X physically binds to the human 5-HT6 receptor and to quantify its binding affinity (Ki).

Methodology: Radioligand Competition Binding Assay[11][12][13]. This is the gold-standard method for quantifying the affinity of an unlabeled compound for a receptor. The principle relies on the competition between the unlabeled test compound (Compound X) and a known high-affinity radioligand for binding to the receptor.

Protocol 3.1: Radioligand Competition Binding Assay

-

Receptor Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize membranes in a cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[11].

-

Radioligand Selection: Use a well-characterized, high-affinity 5-HT6 radioligand, such as [3H]-LSD or [3H]-Serotonin, at a concentration near its Kd value to ensure assay sensitivity[14].

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand, and a range of concentrations of Compound X (e.g., 10 pM to 100 µM).

-

Controls:

-

Total Binding: Receptor + Radioligand (no competitor).

-

Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled 5-HT6 ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium[11].

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter[12].

-

Detection: Wash the filters with ice-cold wash buffer, dry them, and measure the trapped radioactivity using a liquid scintillation counter[15].

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: A successful outcome would be the generation of a complete competition curve yielding a Ki value, ideally in the nanomolar range, which would confirm direct and high-affinity binding to the 5-HT6 receptor[16].

Stage 2: Functional Activity Characterization

Objective: To determine the functional consequence of Compound X binding. Does it activate the receptor (agonist), block activation (antagonist), or reduce basal activity (inverse agonist)?

Methodology: cAMP Accumulation Assay[17][18][19]. Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP. This assay directly measures changes in cAMP levels in whole cells.

Protocol 3.2: HTRF® cAMP Functional Assay

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT6 receptor. Culture cells to ~80-90% confluency[19].

-

Assay Setup (Antagonist Mode):

-

Seed cells in a 384-well plate.

-

Pre-incubate the cells with a range of concentrations of Compound X for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a known 5-HT6 agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response). This ensures a robust signal that can be effectively inhibited.

-

-

Assay Setup (Agonist Mode):

-

To test for agonist activity, incubate the cells only with a range of concentrations of Compound X.

-

-

Lysis and Detection: After stimulation (e.g., 30 minutes), lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology. In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody[18].

-

Data Analysis: The resulting signal is inversely proportional to the amount of cAMP produced.

-

Antagonist Mode: Plot the signal against the log concentration of Compound X to determine its IC50 for inhibiting the agonist response.

-

Agonist Mode: Plot the signal against the log concentration of Compound X to determine if it produces a response (EC50).

-

Expected Outcome: If Compound X is an antagonist, it will show no activity in agonist mode but will produce a dose-dependent inhibition of the serotonin-induced cAMP increase, yielding a potent IC50 value.

| Parameter | Expected Value for Potent Antagonist |

| Binding Affinity (Ki) | < 100 nM |

| Functional Potency (IC50) | < 500 nM |

| Agonist Activity (EC50) | > 10,000 nM (No activity) |

| Table 1: Hypothetical data profile for Compound X as a 5-HT6 antagonist. |

Stage 3: Target Selectivity Profiling

Objective: To ensure that Compound X's activity is specific to the 5-HT6 receptor and not due to off-target effects, which is critical for a viable drug candidate.

Methodology: Counter-screening against a panel of related and unrelated biological targets.

Protocol 3.3: Broad Panel Selectivity Screening

-

Panel Selection: Submit Compound X (at a fixed concentration, e.g., 1 µM or 10 µM) to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening.

-

Primary Panel: The panel should include, at a minimum, other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7), dopamine (D2), and adrenergic receptors to assess aminergic selectivity.

-

Broad Panel (Optional but Recommended): A broader panel of 40+ GPCRs, ion channels, and kinases provides a more comprehensive safety and selectivity profile.

-

Data Analysis: Results are typically provided as a percentage of inhibition or activation at the tested concentration. Any target showing significant interaction (>50% inhibition) should be followed up with full dose-response curve assays to determine an IC50 or Ki.

Expected Outcome: For a selective compound, inhibition of off-targets should be minimal (<50%). A selectivity ratio of >100-fold (Ki of off-target / Ki of 5-HT6) is generally considered a good indicator of a selective compound[20].

Stage 4: In-Cell Target Engagement Confirmation

Objective: To verify that Compound X binds to the 5-HT6 receptor within the complex environment of a living cell.

Methodology: Cellular Thermal Shift Assay (CETSA®)[21][22][23][24]. This assay is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature[24].

Protocol 3.4: CETSA for 5-HT6 Receptor

-

Cell Treatment: Treat intact cells expressing the 5-HT6 receptor with either vehicle (DMSO) or a saturating concentration of Compound X.

-

Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes)[21].

-

Lysis & Separation: Cool the samples and lyse the cells. Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein fraction by centrifugation[22].

-

Detection: Analyze the amount of soluble 5-HT6 receptor remaining at each temperature point using a quantitative detection method like Western Blotting or AlphaLISA®.

-

Data Analysis:

-

Plot the percentage of soluble 5-HT6 receptor against the temperature for both vehicle- and compound-treated samples.

-

A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of target stabilization by the compound in a physiological context[25].

-

Expected Outcome: A distinct and concentration-dependent thermal shift will provide definitive evidence that Compound X engages the 5-HT6 receptor inside living cells.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy to investigate the mechanism of action of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. By following the proposed four-stage workflow, researchers can generate a comprehensive data package to test the hypothesis that it functions as a selective 5-HT6 receptor antagonist.

Positive validation through these experiments would establish a clear mechanistic rationale for its pro-cognitive potential. Subsequent steps would involve advancing the compound into preclinical models of cognitive impairment (e.g., novel object recognition tests in rodents), performing detailed ADME/Tox profiling, and initiating lead optimization studies to further enhance its drug-like properties. This structured approach ensures that experimental choices are driven by causal logic, building a foundation of trustworthy and authoritative data essential for modern drug discovery.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Oxford Academic. Available at: [Link]

-

5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. PubMed Central. Available at: [Link]

-

5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. PubMed. Available at: [Link]

-

Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. PubMed. Available at: [Link]

-

Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. Neuroscience Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PubMed Central. Available at: [Link]

-

The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. Available at: [Link]

-

Calculations and Instrumentation used for Radioligand Binding Assays. PubMed Central. Available at: [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Structural insights into constitutive activity of 5-HT6 receptor. PNAS. Available at: [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. PubMed. Available at: [Link]

-

5-HT6 receptor. Wikipedia. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. MDPI. Available at: [Link]

-

5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. PubMed Central. Available at: [Link]

-

5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively... ResearchGate. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. MDPI. Available at: [Link]

-

cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. Available at: [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

-

Radioligand binding methods: practical guide and tips. ScienceDirect. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

Sources

- 1. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone | 1228666-25-8 [sigmaaldrich.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pnas.org [pnas.org]

- 15. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. youtube.com [youtube.com]

- 20. 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. bio-protocol.org [bio-protocol.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of the novel heterocyclic compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (CAS 1228666-25-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title molecule. Furthermore, this guide presents standardized, self-validating protocols for data acquisition and a logical framework for integrating multimodal spectroscopic data to ensure unambiguous structural confirmation and purity assessment.

Molecular Overview and Structural Rationale

1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a polysubstituted pyridine derivative featuring several key functional groups that are prevalent in pharmacologically active molecules. The pyridine core is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous approved drugs.[1][2] The combination of a methoxy group, a pyrrolidine ring, and an acetyl moiety creates a molecule with a unique electronic and steric profile, making it a valuable building block for library synthesis and lead optimization.

Key Molecular Properties:

The robust and unambiguous characterization of such molecules is paramount. The following sections detail the predicted spectroscopic data that serve as a definitive fingerprint for this compound.

Caption: Chemical structure of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone.

Predicted Spectroscopic Data and Interpretation

While a complete experimental dataset for this specific molecule is not publicly available, a highly accurate prediction of its spectral characteristics can be derived from established chemical shift principles and published data for compounds with similar structural motifs.[1][4][5]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.

Causality in NMR: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Electron-donating groups (like methoxy and pyrrolidino) shield nearby nuclei, shifting their signals upfield (lower ppm), while electron-withdrawing groups (like the acetyl group) deshield them, causing downfield shifts (higher ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-5 (Pyridine) | 7.8 - 8.0 | d | 1H | Deshielded by adjacent acetyl group and ortho to H-4. |

| H-4 (Pyridine) | 6.1 - 6.3 | d | 1H | Shielded by two ortho amino/alkoxy groups. |

| -OCH₃ | 3.9 - 4.1 | s | 3H | Typical range for an aromatic methoxy group. |

| -N-CH₂ - (Pyrrolidine) | 3.4 - 3.6 | t | 4H | Alpha to the electron-rich pyridine ring. |

| -CH₂-CH₂ - (Pyrrolidine) | 1.9 - 2.1 | m | 4H | Beta to the pyridine ring. |

| -COCH₃ | 2.5 - 2.7 | s | 3H | Standard chemical shift for an acetyl methyl group.[6] |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -C =O | 198 - 202 | Typical range for a ketone carbonyl.[5] |

| C-6 (Pyridine) | 160 - 163 | Attached to two nitrogen/oxygen atoms. |

| C-2 (Pyridine) | 158 - 161 | Attached to nitrogen and oxygen. |

| C-5 (Pyridine) | 138 - 141 | Deshielded by the adjacent acetyl group. |

| C-3 (Pyridine) | 115 - 118 | Site of acetyl substitution. |

| C-4 (Pyridine) | 95 - 98 | Highly shielded by adjacent donating groups. |

| -OC H₃ | 53 - 55 | Standard for an aromatic methoxy carbon. |

| -N-C H₂- (Pyrrolidine) | 47 - 49 | Alpha to nitrogen. |

| -CH₂-C H₂- (Pyrrolidine) | 25 - 27 | Beta to nitrogen. |

| -COC H₃ | 29 - 31 | Acetyl methyl carbon. |

2.2 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as the first line of structural validation.

Causality in MS: In electrospray ionization (ESI), the basic nitrogen atoms of the pyridine and pyrrolidine rings are readily protonated, leading to a strong signal for the [M+H]⁺ ion. In electron ionization (EI), the molecule will fragment at its weakest bonds, providing structural clues.

Predicted Mass Spectrometry Data

| Analysis Type | Predicted m/z | Species | Rationale |

|---|---|---|---|

| High-Resolution MS (HRMS-ESI) | 221.1339 | [C₁₂H₁₇N₂O₂]⁺ | Calculated exact mass of the protonated molecule, [M+H]⁺. |

| Low-Resolution MS (ESI) | 221.1 | [M+H]⁺ | The base peak corresponding to the protonated molecule. |

| Low-Resolution MS (EI) | 220.1 | [M]⁺ | Molecular ion peak. |

| Low-Resolution MS (EI) | 205.1 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| Low-Resolution MS (EI) | 177.1 | [M-COCH₃]⁺ | Alpha-cleavage resulting in the loss of the acetyl group. |

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality in IR: The energy required to excite a bond's vibration is dependent on the bond strength and the masses of the connected atoms. Stronger bonds (like C=O) and bonds with lighter atoms vibrate at higher frequencies (wavenumbers).

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| ~2960-2850 | Medium | C-H Stretch (Aliphatic) | From pyrrolidine and methyl groups. |

| ~1680-1660 | Strong | C=O Stretch (Aryl Ketone) | The strong, sharp absorption is characteristic of the acetyl group's carbonyl.[7][8] |

| ~1600-1570 | Medium-Strong | C=C / C=N Stretch | Aromatic ring stretching modes of the pyridine core.[1] |

| ~1250-1200 | Strong | C-O Stretch (Aryl Ether) | Asymmetric stretch from the methoxy group. |

| ~1350-1300 | Medium | C-N Stretch | Aromatic amine stretch from the pyrrolidino-pyridine bond. |

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols should be employed. These workflows represent a self-validating system where instrument performance is verified before sample analysis.

Caption: General workflow for comprehensive spectroscopic characterization.

3.1 NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.[6]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

3.2 Mass Spectrometry (HRMS-ESI) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-